Ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules.
Properties
IUPAC Name |
ethyl 4-(4-methoxy-3-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-4-28-21(25)19-14(2)23-22(26)24-20(19)16-10-11-17(27-3)18(12-16)29-13-15-8-6-5-7-9-15/h5-12,20H,4,13H2,1-3H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACXNTFATUJPFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common synthetic route includes the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the tetrahydropyrimidine ring. This is followed by the introduction of the benzyloxy and methoxy substituents through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols.
Substitution: Nucleophilic substitution reactions can be used to replace the benzyloxy or methoxy groups with other substituents, depending on the desired modification.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and methoxy groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding. The tetrahydropyrimidine core can mimic natural substrates or inhibitors, thereby modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar compounds include other tetrahydropyrimidine derivatives with various substituents. For example:
Ethyl 4-(benzyloxy)-3-methoxybenzoate: Shares the benzyloxy and methoxy groups but lacks the tetrahydropyrimidine core.
4-Benzyloxy-3-methoxybenzaldehyde: Contains similar substituents but differs in the core structure.
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: Another compound with a benzyloxy group but features an oxazolidinone core instead of a tetrahydropyrimidine.
Ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and the tetrahydropyrimidine core, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the tetrahydropyrimidine class, which has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, particularly in oncology and as an enzyme inhibitor.
- Molecular Formula : C22H24N2O5
- Molecular Weight : Approximately 452.5 g/mol
- Structure : The compound features a tetrahydropyrimidine ring with a benzyloxy and methoxy substituent, which are critical for its biological activity.
Biological Activity
The biological activity of this compound has been investigated through various studies focusing on its potential as an enzyme inhibitor and its cytotoxic effects.
Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and angiogenesis. The inhibition of TP is significant because overexpression of this enzyme is linked to increased metastasis in cancer patients.
In Vitro Studies
In vitro assays have demonstrated that derivatives of tetrahydropyrimidines exhibit varying degrees of TP inhibition:
| Compound | IC50 (µM) | Mode of Inhibition | Cytotoxicity |
|---|---|---|---|
| This compound | TBD | Non-competitive | Non-cytotoxic |
| Compound 1 | 314.0 ± 0.90 | Non-competitive | Non-cytotoxic |
| Compound 12 | 303.5 ± 0.40 | Non-competitive | Non-cytotoxic |
The results indicate that the compound acts as a non-competitive inhibitor of TP, which means it can inhibit the enzyme without competing with the substrate for binding at the active site .
Cytotoxicity Studies
Cytotoxicity evaluations conducted on mouse fibroblast cells (3T3) revealed that the compound exhibits low toxicity levels, making it a promising candidate for further development in cancer therapeutics. The MTT assay results confirmed that the tested compounds did not significantly affect cell viability at effective concentrations .
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with the binding site of TP. These studies suggest that the compound occupies a region near the catalytic site of TP, which is crucial for its inhibitory action .
Potential Anti-Cancer Applications
The inhibition of TP by this compound suggests potential applications in cancer therapy. By targeting TP, it may help reduce tumor growth and metastasis. Further optimization of this compound could enhance its selectivity and potency against cancer cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the substituents on the tetrahydropyrimidine ring can significantly impact biological activity. For instance, substituents like methoxy and benzyloxy groups have been shown to enhance inhibitory effects on TP compared to other derivatives lacking these groups .
Q & A
Q. Q: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
A: The compound is typically synthesized via the Biginelli reaction, involving condensation of substituted benzaldehyde derivatives (e.g., 3-(benzyloxy)-4-methoxybenzaldehyde), ethyl acetoacetate, and urea/thiourea under acidic conditions . Microwave-assisted synthesis has been shown to improve reaction efficiency, reducing time from hours to minutes (e.g., 10–15 minutes at 80–100°C) while maintaining yields >80% . Key optimizations include:
- Catalyst selection : Silica gel-supported L-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate enhances cyclization efficiency .
- Solvent choice : Ethanol or dichloromethane improves solubility of intermediates .
- Temperature control : Reflux conditions (80–100°C) prevent decomposition of thermally sensitive intermediates .
Advanced Purification and Thermodynamic Analysis
Q. Q: How do thermodynamic properties influence the purification of this compound in different solvents?
A: Thermodynamic studies reveal that solubility varies significantly with solvent polarity. For example:
| Solvent | ΔHdissolution (kJ/mol) | ΔSdissolution (J/mol·K) |
|---|---|---|
| Acetonitrile | +15.2 | +48.6 |
| Ethyl acetate | +9.8 | +32.1 |
| 2-Propanol | -6.3 | -12.4 |
Negative enthalpy in 2-propanol indicates exothermic dissolution, favoring crystallization. Purification via recrystallization in 2-propanol achieves >95% purity . Differential scanning calorimetry (DSC) confirms melting points (e.g., 178–182°C) to assess purity .
Structural Characterization Techniques
Q. Q: What advanced spectroscopic methods validate the structural integrity of this compound?
A: Post-synthesis characterization employs:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assignments for the tetrahydropyrimidine ring (δ 2.1–3.4 ppm for methyl groups, δ 5.2–5.5 ppm for benzyloxy protons) .
- X-ray crystallography : SHELX software refines crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions stabilizing the tetrahydropyrimidine ring) .
- HPLC-MS : Confirms molecular weight (MW 424.4 g/mol) and purity (>98%) using C18 columns with acetonitrile/water gradients .
Biological Activity and Mechanism
Q. Q: What evidence supports its potential as a thymidine phosphorylase (TP) inhibitor?
A: In vitro assays show IC50 values of 7.5 µM against TP, comparable to benchmark inhibitors like 7-deazaxanthine (IC50 5.2 µM) . Docking studies suggest the benzyloxy group occupies the enzyme’s hydrophobic pocket, while the methoxy moiety stabilizes π-π interactions with Phe<sup>210</sup> . Cytotoxicity assays (e.g., MTT on HeLa cells) confirm selectivity (CC50 > 100 µM), supporting its therapeutic potential .
Computational Modeling for SAR Studies
Q. Q: How can computational methods guide structural modifications to enhance bioactivity?
A: Molecular dynamics (MD) simulations and density functional theory (DFT) predict:
- Electron-withdrawing substituents (e.g., -NO2 at the phenyl ring) increase TP binding affinity by 30% .
- LogP optimization : Reducing logP from 3.2 to 2.5 (via ester-to-amide substitution) improves aqueous solubility without compromising membrane permeability .
- ADMET profiling : Predicts hepatic metabolism via CYP3A4, guiding prodrug design for enhanced bioavailability .
Handling Data Contradictions in Biological Assays
Q. Q: How to resolve discrepancies in reported antitubercular activity across studies?
A: Contradictions arise from variations in:
- Strain specificity : Activity against Mycobacterium tuberculosis H37Rv (MIC 12.5 µg/mL) vs. non-responsive clinical isolates .
- Assay conditions : Use of 7H9 broth vs. Middlebrook media alters MIC values by ±20% .
- Redox interference : The compound’s autofluorescence in Alamar Blue assays may yield false negatives; confirm via luciferase-based ATP quantification .
Industrial-Scale Synthesis Challenges
Q. Q: What scalability challenges exist for this compound, and how are they addressed?
A: Key challenges include:
- Batch variability : Continuous flow reactors reduce side reactions (e.g., over-cyclization) by maintaining precise temperature (±2°C) and residence time .
- Waste minimization : Solvent-free protocols recover >90% of unreacted aldehydes via vacuum distillation .
- Regulatory compliance : QbD (Quality by Design) frameworks optimize critical parameters (e.g., pH 4.5–5.0) to meet ICH guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
